molecular formula C17H19N5O B12266056 3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine

3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B12266056
M. Wt: 309.4 g/mol
InChI Key: BBNLEDXPGHFHQV-UHFFFAOYSA-N
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Description

3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly as kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyrrolopyrimidine derivatives .

Scientific Research Applications

3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis . This makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory conditions .

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

7-methyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H19N5O/c1-12-9-18-6-3-15(12)23-13-4-8-22(10-13)17-14-5-7-21(2)16(14)19-11-20-17/h3,5-7,9,11,13H,4,8,10H2,1-2H3

InChI Key

BBNLEDXPGHFHQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC4=C3C=CN4C

Origin of Product

United States

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